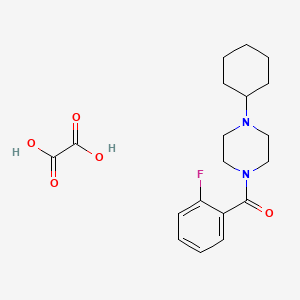![molecular formula C19H20N2O5S B5100128 methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B5100128.png)
methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate, also known as MSAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAB is a sulfonamide-based compound that has been synthesized through a multistep process.
Mecanismo De Acción
Methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate is believed to exert its therapeutic effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase and metalloproteinases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, whereas metalloproteinases are enzymes that degrade extracellular matrix proteins. By inhibiting the activity of these enzymes, methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate can potentially prevent cancer progression and inflammation.
Biochemical and Physiological Effects:
methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate can inhibit the activity of carbonic anhydrase and metalloproteinases, which are involved in cancer progression and inflammation. methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of neurotransmitters. Additionally, methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been shown to have antioxidant properties, which can potentially prevent oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has several advantages for lab experiments, including its stability, solubility, and specificity towards specific enzymes. However, methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has some limitations, including its potential toxicity and limited availability. Therefore, further studies are required to determine the optimal concentration and duration of methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate treatment to minimize toxicity and improve efficacy.
Direcciones Futuras
Future research directions for methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate include investigating its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are required to determine the optimal concentration and duration of methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate treatment to minimize toxicity and improve efficacy. Furthermore, studies are required to investigate the potential synergistic effects of methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate with other drugs and therapies. Finally, the development of new and more efficient synthesis methods for methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate can potentially improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate involves several steps, including the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonamide with methyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification using column chromatography. The purity and yield of methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Aplicaciones Científicas De Investigación
Methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate can inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in cancer progression and inflammation. methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of neurotransmitters.
Propiedades
IUPAC Name |
methyl 2-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)16-6-2-3-7-17(16)20-27(24,25)15-11-9-14(10-12-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12,20H,4-5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBQUWIIIIFBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-2-(3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5100059.png)
![N-benzyl-N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5100060.png)
![3,5-dimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-4-isoxazolecarboxamide](/img/structure/B5100067.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5100072.png)
![3-({[2-(3-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5100096.png)

![1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]pyridinium chloride](/img/structure/B5100110.png)
![ethyl (2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5100120.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5100139.png)
![3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B5100147.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)